molecular formula C20H12Br2N2O3S B11659732 6,8-dibromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11659732
M. Wt: 520.2 g/mol
InChI Key: DLPHPTYRKMGDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dibromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of bromine, thiazole, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromene core, followed by the introduction of bromine atoms at the 6 and 8 positions. The thiazole ring is then attached to the phenyl group, and finally, the carboxamide group is introduced.

    Synthesis of Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Bromination: The bromination of the chromene core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine atoms at the 6 and 8 positions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The thiazole ring is then coupled with the phenyl group through a Suzuki or Stille coupling reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6,8-dibromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with biological macromolecules such as DNA and proteins. The bromine atoms and the thiazole ring play crucial roles in binding to these targets, leading to the inhibition of key biological pathways. For example, the compound may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6,8-dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium: Similar in having bromine atoms and a heterocyclic ring.

    2,6-dibromo-1,3,5,7-tetramethyl BODIPY: Shares the dibromo substitution pattern but differs in the core structure.

Uniqueness

6,8-dibromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, thiazole ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H12Br2N2O3S

Molecular Weight

520.2 g/mol

IUPAC Name

6,8-dibromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H12Br2N2O3S/c1-10-23-17(9-28-10)11-3-2-4-14(6-11)24-19(25)15-7-12-5-13(21)8-16(22)18(12)27-20(15)26/h2-9H,1H3,(H,24,25)

InChI Key

DLPHPTYRKMGDAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.